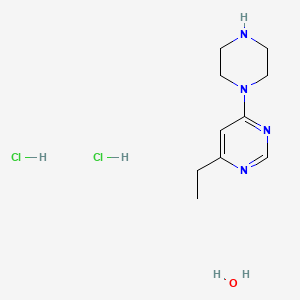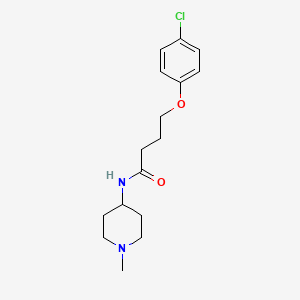![molecular formula C16H30N2O3S2 B5907031 N-[2-(cyclohexylthio)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5907031.png)
N-[2-(cyclohexylthio)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(cyclohexylthio)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide, also known as CTET, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CTET is a piperidine derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The exact mechanism of action of N-[2-(cyclohexylthio)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. N-[2-(cyclohexylthio)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in protecting against oxidative stress.
Biochemical and Physiological Effects:
N-[2-(cyclohexylthio)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to decrease the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes involved in the inflammatory response. N-[2-(cyclohexylthio)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which help to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(cyclohexylthio)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been extensively studied, with a large body of literature available on its properties and potential therapeutic applications. However, one limitation of N-[2-(cyclohexylthio)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[2-(cyclohexylthio)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide. One potential area of study is its use as a neuroprotective agent, as it has shown promise in protecting against oxidative stress-induced neuronal damage. Another potential area of study is its use in the treatment of inflammatory and pain-related disorders, as it has been shown to have anti-inflammatory and analgesic properties. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(cyclohexylthio)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-[2-(cyclohexylthio)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide involves the reaction between 2-(cyclohexylthio)ethylamine and 1-(ethylsulfonyl)-3-piperidinecarboxylic acid. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-[2-(cyclohexylthio)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(cyclohexylthio)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory and pain-related disorders. N-[2-(cyclohexylthio)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced neuronal damage.
Eigenschaften
IUPAC Name |
N-(2-cyclohexylsulfanylethyl)-1-ethylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3S2/c1-2-23(20,21)18-11-6-7-14(13-18)16(19)17-10-12-22-15-8-4-3-5-9-15/h14-15H,2-13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGSVDDYQWJRMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NCCSC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]-N-(3-fluorobenzyl)acetamide](/img/structure/B5906954.png)
![ethyl 5-(aminocarbonyl)-2-{[(2-chloro-6-fluorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5906962.png)
![1-acetyl-4-[(4-chloro-3-methylphenyl)sulfonyl]piperazine](/img/structure/B5906978.png)

![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5906987.png)
![N-(2-fluorophenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5906989.png)


![2,4-difluoro-N-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5907015.png)
![N-methyl-1-(methylsulfonyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5907019.png)
![N-[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5907035.png)
![1-(ethylsulfonyl)-N-[2-methyl-1-(2-methylphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5907040.png)
![N-(4-ethoxyphenyl)-4-[2-(ethylamino)-6-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5907044.png)